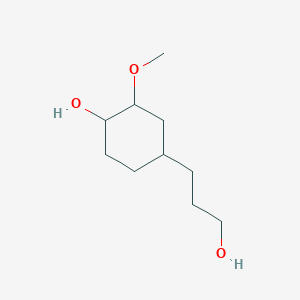

4-(3-Hydroxypropyl)-2-methoxycyclohexanol

CAS No.:

Cat. No.: VC17315347

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O3 |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |

| Standard InChI Key | RRVBALAMNRWQRS-UHFFFAOYSA-N |

| Canonical SMILES | COC1CC(CCC1O)CCCO |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol, reflects its bicyclic structure: a cyclohexanol ring substituted with a methoxy group at position 2 and a 3-hydroxypropyl chain at position 4. The stereochemistry of the hydroxyl groups introduces cis-trans isomerism, with experimental data indicating a 1:2 cis:trans ratio under standard synthesis conditions .

Table 1: Fundamental Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| SMILES Notation | COC1CC(CCC1O)CCCO |

| InChI Key | RRVBALAMNRWQRS-UHFFFAOYSA-N |

| PubChem CID | 91618541 |

| Solubility | Miscible in polar aprotic solvents (e.g., isopropanol) |

The Standard InChI string (InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3) confirms the presence of three oxygen-containing functional groups, which dictate its reactivity in polymerization reactions.

Synthesis and Catalytic Production

Lignocellulose Feedstock Utilization

The compound is synthesized via hydrogenolysis of lignin-derived intermediates, particularly guaiacyl (G-type) units abundant in softwoods. A two-step process dominates industrial-scale production:

-

Lignin Depolymerization: β-O-4 ether linkages in lignin are cleaved using Pd/C or Ru/C catalysts in methanol, generating 4-propylguaiacol intermediates .

-

Hydrogenation and Hydroxylation: Raney Nickel-mediated hydrogenation at 120°C under 10 bar H₂ selectively reduces aromatic rings while preserving hydroxyl groups, yielding the target diol .

Table 2: Catalyst Performance in Diol Synthesis

| Catalyst | Conversion (%) | Selectivity to Diol (%) | Major Byproducts |

|---|---|---|---|

| Pd/C | 83.4 | 11.5 | 4-Ethylcyclohexanol, 4-propylphenol |

| Ru/C | 100 | 29.9 | 4-(3-hydroxypropyl)phenol |

| Raney Ni | 84.8 | 84.4 | Trace cyclohexane derivatives |

Raney Nickel’s superiority arises from its ability to suppress decarbonylation side reactions, achieving 84.4% diol selectivity in isopropanol solvent systems .

Applications in Polymer Chemistry

PET Analogue Development

The diol serves as a comonomer in fully biomass-derived polyesters. When copolymerized with 2,5-furandicarboxylic acid (FDCA), it produces polymers with a weight-average molecular weight (Mₙ) of 27.5 kg/mol and a glass transition temperature (T₉) of 74°C—properties comparable to conventional PET .

Mechanistic Insight: During polycondensation, the diol’s hydroxyl groups undergo esterification with FDCA’s carboxyl groups, forming alternating H-T (head-to-tail) and T-T (tail-to-tail) dyads. Nuclear magnetic resonance (NMR) analysis reveals three distinct carbonyl environments at 165.24 ppm (H-H), 165.42 ppm (H-T), and 166.05 ppm (T-T), confirming structural diversity in the polymer backbone .

Recyclability and Environmental Impact

Oligomers derived from the diol exhibit closed-loop recyclability. Hydrolytic depolymerization at 180°C in aqueous NaOH regenerates the monomer with >90% efficiency, enabling repeated polymerization cycles without performance degradation . Lifecycle assessments indicate a 62% reduction in carbon footprint compared to petroleum-based PET .

Challenges and Research Frontiers

Byproduct Management

Despite high selectivity with Raney Nickel, side products like 4-propylcyclohexanol (3) persist at ~5% yields. Advanced separation techniques, including simulated moving bed chromatography, are under investigation to improve purity for pharmaceutical-grade applications .

Catalyst Optimization

Recent studies explore bimetallic catalysts (e.g., Ni-Fe/ZSM-5) to enhance hydrogenation rates. Preliminary data show a 12% increase in diol yield when using HZSM-5 zeolite-supported systems, attributed to improved mass transfer in micropores .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume